molecular formula C17H18N2OS B1200580 N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No. B1200580
M. Wt: 298.4 g/mol
InChI Key: FRINAVHAQPHEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a member of isoquinolines.

Scientific Research Applications

Crystal Structure Analysis

The compound, synthesized through a reaction involving p-methoxybenzadoxime, was analyzed using X-ray crystallography. The structure revealed a half-chair conformation of the piperidine ring, with molecules linked by C–H···O and C–H···N contacts, and C–H···π interactions playing a crucial role in stabilizing the supramolecular structure (Akkurt et al., 2010).

Corrosion Inhibition

Newly synthesized 8-hydroxyquinoline analogs, including N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, were tested as corrosion inhibitors for C22E steel in HCl solution. Tafel polarization measurements indicated these compounds effectively inhibited corrosion, with adsorption complying with the Langmuir isotherm (About et al., 2020).

Electroluminescence Behavior

Isoquinoline π-conjugated imidazole derivatives were synthesized and characterized for their photophysical, electrochemical, and thermal properties. These compounds showed potential for use in organic light emitting diodes, providing "pure" white light emission (Nagarajan et al., 2014).

Urease Inhibition

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and subjected to urease inhibition studies. Several analogues exhibited significant inhibitory potential, with compounds bearing electron-donating groups showing superior activity. Molecular docking studies further elucidated the interaction profiles against the target (Ali et al., 2021).

Anticancer Activities

Polymethoxylated 3-naphthyl-5-phenylpyrazoline-carbothioamide derivatives were synthesized and tested for their cytotoxicities against colorectal cancer. One derivative exhibited significant inhibitory concentrations and induced apoptosis via the caspase-mediated pathway. Molecular binding mode studies offered insights into its interaction with aurora kinases (Shin et al., 2016).

Optimization of Detection Range

Studies were conducted to optimize the detection range of carbothioamids by HPLC-ECI-MC, with a focus on hydrazides and carbothioamides as raw materials in drug substance synthesis. Optimal conditions for mass spectrometric detection were established, enhancing sensitivity and selectivity (Varynskyi, 2018).

properties

Product Name

N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C17H18N2OS/c1-20-16-8-6-15(7-9-16)18-17(21)19-11-10-13-4-2-3-5-14(13)12-19/h2-9H,10-12H2,1H3,(H,18,21)

InChI Key

FRINAVHAQPHEQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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